Pyrrolo[2,1-f][1,2,4]triazine-6-carboximidamide
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Overview
Description
Pyrrolo[2,1-f][1,2,4]triazine-6-carboximidamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-f][1,2,4]triazine-6-carboximidamide typically involves the cyclization of pyrrole derivatives with appropriate reagents. One common method includes the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions . The reaction is carried out in a two-vessel system to ensure safety and control over impurity profiles .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. The use of readily available starting materials such as pyrrole, dimethylformamide, hydroxylamine, ammonia, and bleach has been shown to be effective . This method not only improves the overall yield but also ensures a sustainable supply of the compound .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,1-f][1,2,4]triazine-6-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like zinc and ammonium chloride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Zinc and ammonium chloride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid, while reduction can produce pyrrolo[2,1-f][1,2,4]triazine-6-amine .
Scientific Research Applications
Pyrrolo[2,1-f][1,2,4]triazine-6-carboximidamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which is crucial in cancer research.
Medicine: Investigated for its antiviral properties, particularly in the development of drugs like remdesivir.
Industry: Utilized in the production of various pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of pyrrolo[2,1-f][1,2,4]triazine-6-carboximidamide involves the inhibition of specific enzymes and proteins. For instance, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby preventing its activity . This inhibition can disrupt various cellular pathways, making it a valuable compound in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, known for its antiviral and anticancer properties.
Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid: A derivative with similar biological activities.
Pyrrolo[2,1-f][1,2,4]triazine-6-amine: Another derivative used in medicinal chemistry.
Uniqueness
Pyrrolo[2,1-f][1,2,4]triazine-6-carboximidamide stands out due to its specific inhibitory effects on kinases and its potential use in targeted cancer therapies . Its unique structure allows for selective binding to molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C7H7N5 |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
pyrrolo[2,1-f][1,2,4]triazine-6-carboximidamide |
InChI |
InChI=1S/C7H7N5/c8-7(9)5-1-6-2-10-4-11-12(6)3-5/h1-4H,(H3,8,9) |
InChI Key |
XJIYZTVTTRTEAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NN2C=C1C(=N)N |
Origin of Product |
United States |
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